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tert-Butyl (3-aminopyridin-4-yl)carbamate

Cat. No.: B069786
CAS No.: 183311-28-6
M. Wt: 209.24 g/mol
InChI Key: UVAXTPFOVJAXHO-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic scaffolds that hold a significant position in the field of organic chemistry. nih.govresearchgate.net Structurally analogous to benzene (B151609) with one nitrogen atom replacing a carbon, this unique heteroaromatic ring system is a key component in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (Vitamin B3). researchgate.net The presence of the nitrogen atom imparts distinct chemical properties to the pyridine ring, making it electron-deficient and generally favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

In contemporary organic synthesis, pyridine derivatives are indispensable building blocks for the creation of more complex molecules. organic-chemistry.orgacs.org Their utility spans numerous sectors, most notably in the development of pharmaceuticals and agrochemicals. nih.gov The pyridine motif is a common pharmacophore in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including antibacterial, anti-cancer, anti-inflammatory, and antiviral agents. researchgate.netelsevier.com This widespread application is due to the pyridine ring's ability to engage in various biological interactions and its favorable physicochemical properties, such as improved water solubility, which is a desirable trait for drug candidates. nih.gov The versatility of the pyridine scaffold allows for its easy conversion into a multitude of functionalized derivatives, making it a valuable tool for chemists in the design and synthesis of novel compounds. nih.gov

Significance of Carbamate (B1207046) Protection Strategies in Heterocyclic Chemistry

In the multi-step synthesis of complex organic molecules, particularly those containing heterocyclic rings, the management of reactive functional groups is a critical challenge. Amines, being nucleophilic and basic, often require temporary "protection" to prevent unwanted side reactions while other parts of the molecule are being modified. organic-chemistry.org This is where protecting groups play a crucial role. A protecting group is a chemical moiety that is selectively introduced to a functional group to render it inert to specific reaction conditions and can be subsequently removed to restore the original functionality. organic-chemistry.org

Carbamates are one of the most widely used and effective classes of protecting groups for amines. chem-station.commasterorganicchemistry.com They are essentially hybrids of an amide and an ester, which tempers the high reactivity and basicity of the amino group by delocalizing the nitrogen's lone pair of electrons through resonance. nih.govyoutube.com This makes the protected amine non-nucleophilic and stable under a variety of reaction conditions. organic-chemistry.orgmasterorganicchemistry.com

Among the various carbamate protecting groups, the tert-butoxycarbonyl (Boc) group is particularly prominent. masterorganicchemistry.com The popularity of the Boc group stems from its ease of installation, typically using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and its straightforward removal under acidic conditions, which leaves other functional groups, like amides, intact. nih.govorganic-chemistry.org This stability to many reagents and basic conditions allows for "orthogonal" protection strategies, where different protecting groups can be selectively removed in the presence of others, providing chemists with precise control over complex synthetic pathways. organic-chemistry.org The use of carbamate protection, especially the Boc group, is therefore an essential strategy in heterocyclic chemistry for the efficient and controlled synthesis of target molecules. chem-station.com

Academic Relevance and Research Landscape of tert-Butyl (3-aminopyridin-4-yl)carbamate

This compound is a specific N-Boc-protected aminopyridine that serves as a valuable intermediate and building block in organic synthesis. Its structure features a pyridine ring substituted with two amino groups at the 3 and 4 positions, with one of the amines selectively protected by a Boc group. This differential protection is key to its utility, as it allows for selective reactions at the unprotected amino group while the other remains shielded.

The academic relevance of this compound is evident in its application in the synthesis of more complex heterocyclic systems and molecules with potential biological activity. Researchers utilize this compound as a starting material for constructing fused ring systems or for introducing a 3,4-diaminopyridine (B372788) moiety into a larger molecular framework. The Boc-protected amine can be deprotected at a later stage in the synthesis to reveal the second amino group for further functionalization.

The research landscape for this compound and related N-Boc-protected aminopyridines is active, with studies focusing on the development of new synthetic routes to these intermediates and their use in creating novel compounds for medicinal chemistry and materials science. For instance, N-Boc protected aminopyridines have been used in the synthesis of compounds with antifungal and antiprotozoal activity. nih.gov The strategic placement of the protected amino group allows for precise control over the synthetic outcome, making it a sought-after tool for chemists engaged in the design and synthesis of functional organic molecules.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name tert-butyl N-(3-aminopyridin-4-yl)carbamate
CAS Number 183311-28-6
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
Appearance Solid
Primary Application Synthetic intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O2 B069786 tert-Butyl (3-aminopyridin-4-yl)carbamate CAS No. 183311-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-aminopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAXTPFOVJAXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455053
Record name tert-Butyl (3-aminopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183311-28-6
Record name tert-Butyl (3-aminopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(Boc-amino)pyridine
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Methodologies for the Synthesis of Tert Butyl 3 Aminopyridin 4 Yl Carbamate

Precursor Identification and Strategic Starting Materials

The most direct and common precursor for the synthesis of tert-butyl (3-aminopyridin-4-yl)carbamate is 3,4-diaminopyridine (B372788). This commercially available starting material possesses the core pyridinediamine structure, with two primary amino groups at adjacent C3 and C4 positions. The challenge and focus of the synthesis are to selectively introduce a tert-butoxycarbonyl (Boc) protecting group onto only one of these amino functionalities, specifically the one at the C4 position.

The direct derivatization from 3,4-diaminopyridine is advantageous due to the atom economy and straightforward nature of the transformation. One key study demonstrated that the reaction of 3,4-diaminopyridine with di-tert-butyl dicarbonate (B1257347) under specific conditions selectively yields the desired C4-acylated product, this compound. acs.org This selective reaction forms the basis of the most efficient synthetic strategies.

Synthetic strategies can be broadly categorized as convergent or divergent.

Convergent Synthesis: In a convergent approach, different fragments of the final molecule are synthesized independently and then combined in the final stages. For this compound, a convergent strategy is less common as the precursor, 3,4-diaminopyridine, is readily available as a single unit. However, one could envision a scenario where a 3-aminopyridine (B143674) fragment and a protected 4-amino fragment are synthesized separately and then coupled, though this would be a more complex and less efficient route.

Divergent Synthesis: A divergent synthesis strategy begins with a common core structure which is then elaborated into a variety of different compounds. researchgate.net The synthesis of this compound from 3,4-diaminopyridine is an excellent example of the first step in a divergent pathway. Once the C4-amino group is selectively protected, the remaining free C3-amino group becomes a reactive handle for further chemical modifications. This allows for the creation of a library of derivatives from a single, selectively protected intermediate, which is a powerful strategy in drug discovery. researchgate.net For instance, the free 3-amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. acs.org

Chemoselective N-Protection Strategies

The central challenge in synthesizing this compound from 3,4-diaminopyridine is achieving chemoselectivity—differentiating between the two primary amino groups.

The selective protection of the C4-amino group over the C3-amino group is governed by the inherent electronic properties of the 3,4-diaminopyridine molecule. The basicity, and therefore nucleophilicity, of the two exocyclic amino groups is not identical. The nitrogen of the 4-amino group is more basic than the nitrogen of the 3-amino group.

This difference in basicity can be explained by examining the resonance stabilization of the corresponding protonated forms (conjugate acids). When the 4-amino group is protonated, the resulting positive charge on the pyridinium (B92312) ion can be delocalized through resonance involving the lone pair of the 3-amino group. This stabilization makes the 4-amino group's lone pair more available for reaction with an electrophile. In contrast, the lone pair of the 3-amino group does not participate as effectively in stabilizing a positive charge on the pyridine (B92270) ring nitrogen. Consequently, the C4-amino group is more nucleophilic and reacts preferentially with the electrophilic Boc-anhydride under kinetically controlled conditions. acs.org

This principle allows for the regioselective introduction of the tert-butoxycarbonyl (Boc) group at the C4 position. By carefully controlling the reaction conditions, it is possible to favor the formation of this compound over the isomeric tert-butyl (4-aminopyridin-3-yl)carbamate. acs.org

The choice of reagents, solvent, temperature, and catalysts is crucial for achieving high yield and selectivity in the Boc protection reaction.

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the standard and most widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. The Boc group is valued in organic synthesis for its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its facile removal under mild acidic conditions.

A specific synthetic procedure has been reported for the regioselective Boc-protection of 3,4-diaminopyridine at the C4-position, which provides a clear example of the reaction conditions employed. acs.org

Interactive Data Table: Synthesis of this compound acs.org

ParameterValueDetails
Starting Material 3,4-DiaminopyridineThe primary precursor molecule.
Reagent Di-tert-butyl Dicarbonate (Boc₂O)The source of the tert-butoxycarbonyl protecting group.
Base Triethylamine (B128534) (Et₃N)Used to neutralize the acid byproduct and facilitate the reaction.
Solvent Tetrahydrofuran (B95107) (THF)An aprotic solvent that dissolves the reactants.
Temperature 0 °C to Room TemperatureThe reaction is initiated at a low temperature and allowed to warm.
Product This compoundThe desired selectively protected product.
Yield 80%Reported isolated yield after purification.

Reaction Conditions and Catalysis for Boc Carbamation

Influence of Organic and Inorganic Bases

The choice of base is critical in the synthesis of this compound and related carbamates, as it can significantly influence reaction rates and yields. Both organic and inorganic bases are employed, with their selection depending on the specific synthetic route.

In reactions involving the protection of an amino group with di-tert-butyl dicarbonate (Boc₂O), organic bases like 4-(dimethylamino)pyridine (DMAP) and triethylamine (TEA) are frequently utilized. DMAP is known to act as a potent catalyst in acylation reactions, including the formation of tert-butyl carbamates. Its role is to form a highly reactive acyliminium ion intermediate, which is more susceptible to nucleophilic attack by the amine. nih.govnih.gov While catalytic amounts of DMAP can be effective, in some cases, stoichiometric amounts are used to drive the reaction to completion. nih.gov TEA, a bulkier and less nucleophilic base, is often used to scavenge the acidic byproducts generated during the reaction, thereby maintaining a favorable reaction environment.

Inorganic bases such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOtBu) also play a significant role in various synthetic strategies. K₂CO₃ is a common, inexpensive, and non-toxic base used in the direct synthesis of carbamates from amines, carbon dioxide, and silicate (B1173343) esters. researchgate.netresearchgate.net In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, strong, non-nucleophilic bases are required. Sodium tert-butoxide is a widely used base in these reactions, facilitating the deprotonation of the amine and the subsequent formation of the carbon-nitrogen bond. tcichemicals.comacs.orgwikipedia.org The choice between these bases can depend on the solvent, temperature, and the specific substrates involved. For instance, in some Buchwald-Hartwig aminations, cesium carbonate (Cs₂CO₃) has been found to be an effective base when used with specific palladium catalysts and ligands. researchgate.netnih.gov

The following table summarizes the influence of various bases on the synthesis of tert-butyl carbamates:

BaseTypeRoleTypical Reactions
DMAP OrganicCatalyst, Acyl transfer agentBoc protection of amines
TEA OrganicAcid scavengerBoc protection of amines
NaHCO₃ InorganicBaseNeutralization, pH adjustment
K₂CO₃ InorganicCatalyst, BaseDirect carbamate (B1207046) synthesis, Cross-coupling reactions
NaOtBu InorganicStrong, non-nucleophilic baseBuchwald-Hartwig amination
Catalytic Systems and Additives

Catalytic systems and additives are instrumental in facilitating the efficient synthesis of this compound, particularly in amide bond formation and cross-coupling reactions. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly employed.

In the synthesis of amide derivatives, which can be precursors to the target carbamate, the combination of EDCI and HOBt is a well-established method for activating carboxylic acids. EDCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to form an active ester. This active ester is less prone to side reactions and racemization and reacts cleanly with the amine to form the desired amide bond. nih.govresearchgate.netnih.gov The use of a catalytic amount of HOBt in the presence of EDCI and DMAP has been shown to be an efficient protocol for the synthesis of amides from electron-deficient amines. nih.gov

The role of these catalytic systems is summarized in the table below:

Catalyst/AdditiveAbbreviationFunction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCICoupling agent for amide bond formation
1-HydroxybenzotriazoleHOBtAdditive to prevent side reactions and racemization
Optimization of Solvent Systems and Reaction Temperature

The optimization of solvent systems and reaction temperature is a critical aspect of synthesizing this compound, as these parameters can significantly impact reaction kinetics, solubility of reactants, and ultimately, the yield and purity of the product.

The choice of solvent is dictated by the specific reaction being performed. For Boc protection reactions, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used. orgsyn.org In palladium-catalyzed cross-coupling reactions, solvents like toluene, 1,4-dioxane (B91453), and dimethylformamide (DMF) are often employed. tcichemicals.comresearchgate.net The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate. For instance, in some amidation reactions, acetonitrile has been found to provide good to excellent yields. nih.gov

Reaction temperature is another crucial variable that requires careful optimization. While some reactions, such as certain palladium-catalyzed amidations, can be conducted at room temperature, others may require heating to proceed at a reasonable rate. acs.org For example, Buchwald-Hartwig amination reactions are often carried out at elevated temperatures, such as refluxing in toluene, to ensure efficient coupling. tcichemicals.com However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe without compromising the purity of the final product. In some instances, reducing the reaction temperature has been shown to eliminate the formation of difficult-to-remove byproducts. nih.gov

The table below highlights the impact of solvent and temperature on different synthetic steps:

Reaction TypeCommon SolventsTypical Temperature Range
Boc ProtectionTHF, DCM, AcetonitrileRoom Temperature
Palladium-Catalyzed Cross-CouplingToluene, 1,4-Dioxane, DMFRoom Temperature to Reflux

Advanced Coupling and Functionalization Approaches in Synthesis

Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, rearrangements, and chemoenzymatic routes, provide powerful tools for the construction of complex molecules like this compound and its analogues.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and an amine, offering a significant advantage over traditional methods that often require harsh reaction conditions. wikipedia.orgrug.nl The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. researchgate.net Various generations of catalyst systems have been developed to expand the scope of the reaction to a wide range of substrates and to allow for milder reaction conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands such as XPhos, have proven to be particularly effective. wikipedia.orgrug.nl The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used. wikipedia.org

Curtius Rearrangement Derivatives

The Curtius rearrangement provides a valuable method for the conversion of carboxylic acids into primary amines, and by extension, their carbamate derivatives. nih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. This isocyanate can then be trapped with a suitable nucleophile. When tert-butanol (B103910) is used as the trapping agent, a tert-butyl carbamate (Boc-protected amine) is formed directly. nih.govnih.gov

This method is particularly useful as it is a concerted intramolecular rearrangement where the stereochemical configuration of the migrating group is retained. nih.gov The acyl azide can be generated from a carboxylic acid by treatment with reagents such as diphenylphosphoryl azide (DPPA). nih.gov This approach has been successfully employed in the synthesis of various complex molecules, including antibacterial agents and HDAC inhibitors. nih.gov

Chemoenzymatic Synthetic Routes for Chiral Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce chiral molecules with high enantiomeric purity. researchgate.net This approach is particularly valuable for the synthesis of chiral analogues of this compound, which are often of interest in medicinal chemistry. yale.edu

Enzymes such as lipases and transaminases can be used to introduce chirality into a molecule. For example, lipases can be used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation. researchgate.net Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net These enzymatic steps can be integrated into a multi-step synthesis that also involves traditional chemical transformations, such as cross-coupling reactions or protecting group manipulations. rsc.org The optimization of reaction parameters such as pH, temperature, and substrate concentration is crucial for achieving high conversion and enantioselectivity in the enzymatic steps. researchgate.net

Minisci Photoredox Conditions for C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds on heterocyclic rings represents a powerful and atom-economical strategy in modern organic synthesis. For pyridine derivatives, the Minisci reaction has been a cornerstone for introducing alkyl and acyl groups. The advent of photoredox catalysis has significantly expanded the scope and applicability of Minisci-type reactions, allowing them to proceed under milder conditions using visible light. nih.gov

While a direct synthesis of this compound via a Minisci photoredox C-H amination is not extensively documented in dedicated literature, the principles of this methodology can be applied to precursors. The general mechanism for a photoredox-catalyzed Minisci reaction involves the generation of a radical species, which then adds to a protonated heterocycle. recercat.catacs.org

The key steps are as follows:

Generation of the Radical : A radical precursor is converted into a reactive radical species through a single-electron transfer (SET) process involving a photocatalyst excited by visible light. nih.gov For C-H amination, this could involve the generation of an aminyl radical.

Protonation of the Heterocycle : The pyridine nitrogen is protonated by an acid in the reaction medium. This activation is crucial as it lowers the LUMO of the heterocycle, making it more susceptible to nucleophilic attack by the radical. recercat.cat

Radical Addition : The generated radical adds to the electron-deficient pyridine ring, typically at the C2 or C4 position, to form a pyridinyl radical cation intermediate. acs.org

Rearomatization : The intermediate is oxidized to restore the aromaticity of the pyridine ring, yielding the functionalized product. This step can be driven by an oxidant in the system or the photocatalyst itself.

Recent advancements have demonstrated the use of various photocatalysts, including iridium and ruthenium complexes, as well as metal-free organic dyes like acridinium (B8443388) salts, for these transformations. acs.orgresearchgate.net These methods allow for the functionalization of a wide array of heteroarenes with diverse radical precursors under mild conditions. researchgate.net The application of this strategy could, for example, involve the C-H amination of a suitable pyridine precursor to install an amino group, which could then be protected to yield the target compound.

Purification and Isolation Techniques for N-Boc-Protected Aminopyridines

The purification of N-Boc (tert-butyloxycarbonyl) protected aminopyridines is a critical step to ensure high purity of the final product. The Boc protecting group imparts specific solubility characteristics, making these compounds amenable to standard purification techniques such as chromatography and recrystallization.

Silica gel column chromatography is the most common method for the purification of N-Boc-protected aminopyridines. google.comgoogle.com The polarity of the molecule can be fine-tuned by the presence of the Boc group, allowing for effective separation from starting materials, reagents, and byproducts.

The choice of eluent is critical for successful separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically employed. The ratio is optimized to achieve a retention factor (Rf) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate for the desired compound. beilstein-journals.org Excellent separation of mono-Boc derivatives from unreacted diamines or bis-Boc protected species can often be achieved. nih.gov In some cases, cation-exchange chromatography has also been utilized for purifying aminopyridine derivatives, particularly for removing excess reagents. nih.gov

Below is a table summarizing typical conditions used for the chromatographic purification of related N-Boc protected amines.

Compound TypeStationary PhaseEluent SystemReference
Boc-protected aminopyridineSilica GelNot specified google.com
Bis-Boc diamineSilica GelHexane/Ethyl Acetate (75:15) nih.gov
Boc-protected tetrahydropyridineSilica GelPetrol Ether/Ethyl Acetate (10:1) beilstein-journals.org
N-Boc-4-aminopyridinesMerck kieselgel (40-63 mesh)Dichloromethane/Ethyl Acetate (9:1) researchgate.net

Recrystallization and precipitation are effective techniques for purifying solid N-Boc-protected aminopyridines, often yielding material of high purity. The success of these methods depends on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization. If a single solvent is not effective, a two-solvent system (a "solvent" and an "anti-solvent") can be used. The crude material is dissolved in a good solvent, and a poor solvent (the anti-solvent) is added dropwise until the solution becomes turbid, which is then clarified by gentle heating and allowed to cool slowly. researchgate.net For instance, a compound might be dissolved in methanol, with diethyl ether added to precipitate the solid product. researchgate.net

Another technique is vapor diffusion, where the compound is dissolved in a suitable solvent in an open vial, which is then placed in a sealed larger container holding a more volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the vial reduces the solubility of the compound, promoting the growth of high-quality crystals. researchgate.net For aminopyridine compounds, purification has been achieved by dissolving the crude material in a solvent like absolute ethanol (B145695) and then adding an alkane reagent to induce precipitation. google.com

The following table summarizes solvent systems that have been used for the recrystallization or precipitation of aminopyridines and related compounds.

Compound TypeSolvent(s)TechniqueReference
3-AminopyridineBenzene (B151609) / LigroinCooling Recrystallization orgsyn.org
Aminopyridine crude productAbsolute Ethanol / Alkane reagentPrecipitation google.com
General Boc-protected compoundsMethanol / Diethyl EtherAnti-solvent Precipitation researchgate.net
General Boc-protected compoundsTHF or Chloroform / n-PentaneVapor Diffusion researchgate.net

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 3 Aminopyridin 4 Yl Carbamate

N-Boc Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.org The removal of the Boc group from the 4-amino position of tert-Butyl (3-aminopyridin-4-yl)carbamate is a critical step in many synthetic pathways, yielding 3,4-diaminopyridine (B372788), a valuable building block. sigmaaldrich.comgoogle.com

The most common method for N-Boc deprotection involves treatment with strong acids. fishersci.co.ukwikipedia.org Reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. jk-sci.comyoutube.com

The mechanism for acid-catalyzed Boc cleavage is a well-established, three-step process: commonorganicchemistry.comcommonorganicchemistry.com

Protonation: The acid protonates the carbonyl oxygen of the carbamate (B1207046) group. masterorganicchemistry.com

Fragmentation: The protonated carbamate fragments, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. commonorganicchemistry.commasterorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and the free amine. commonorganicchemistry.commasterorganicchemistry.com The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt. commonorganicchemistry.com

A significant challenge in acidic deprotection is the potential for the liberated tert-butyl cation to act as an electrophile and alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. acsgcipr.orgwikipedia.org To mitigate these side reactions, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.orgorganic-chemistry.org

The choice between TFA and HCl often depends on the substrate's sensitivity and the desired salt form of the final product. reddit.com Some studies have indicated that the kinetics of the deprotection can have a second-order dependence on the acid concentration, meaning the reaction rate is highly sensitive to the amount of acid used. acs.org

Table 1: Comparison of Common Acidic N-Boc Deprotection Reagents
ReagentTypical ConditionsAdvantagesDisadvantagesByproducts
Trifluoroacetic Acid (TFA)Neat or as a 20-50% solution in Dichloromethane (B109758) (DCM) at room temperature. fishersci.co.ukjk-sci.comHighly effective, volatile (easy to remove). masterorganicchemistry.comCorrosive, can be harsh for some sensitive functional groups, resulting product is a TFA salt which can be oily. reddit.comIsobutylene, CO₂, t-Butyl trifluoroacetate. fishersci.co.ukcommonorganicchemistry.com
Hydrochloric Acid (HCl)Typically a 4M solution in an organic solvent like dioxane, methanol, or ethyl acetate (B1210297) at room temperature. fishersci.co.ukcommonorganicchemistry.comCost-effective, product is an HCl salt which is often a crystalline solid and easy to handle. reddit.comLess volatile than TFA, may require aqueous workup.Isobutylene, CO₂, t-Butyl chloride. acsgcipr.orgcommonorganicchemistry.com

While acidic hydrolysis is prevalent, the need to preserve acid-sensitive functional groups elsewhere in a molecule has driven the development of milder deprotection strategies. acsgcipr.org

Lewis Acid-Mediated Cleavage: Lewis acids such as zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and trimethylsilyl iodide (TMSI) can effectively cleave N-Boc groups under non-protic conditions. fishersci.co.ukwikipedia.orgorganic-chemistry.org These methods are often chemoselective, allowing for the removal of a Boc group in the presence of other acid-labile groups like tert-butyl esters. acs.org

Oxidative and Reductive Methods: While the Boc group is generally stable to catalytic hydrogenation, some specific reductive and oxidative methods have been reported. A magnesium-catalyzed reduction can convert N-Boc protected amines into N-methyl amines. organic-chemistry.org Conversely, certain oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can lead to unexpected reactions rather than clean deprotection. total-synthesis.com A combination of the radical cation tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") and triethylsilane has been shown to mediate a mild cleavage of the O-tBu bond. organic-chemistry.org

Enzymatic Approaches: The use of enzymes for deprotection represents a very mild and highly selective strategy. While more commonly applied to ester groups, research has identified lipases and esterases, such as esterase from Bacillus subtilis and lipase A from Candida antarctica, that can hydrolyze tert-butyl esters while leaving N-Boc groups intact. nih.gov This highlights the potential for developing enzymatic methods specifically for N-Boc cleavage in highly sensitive substrates.

Other Mild Reagents: A variety of other reagents have been developed for specific applications. Oxalyl chloride in methanol provides a rapid, room-temperature deprotection method. rsc.orgrsc.orgnih.gov Heating a substrate with silica gel in refluxing toluene has also been shown to be effective and selective. researchgate.net

Table 2: Selected Alternative and Mild N-Boc Deprotection Methods
Method/Reagent ClassSpecific Reagent(s)Typical ConditionsKey Features
Lewis AcidsZnBr₂, AlCl₃, TMSIAnhydrous organic solvents (e.g., DCM) at room temperature. fishersci.co.ukwikipedia.orgHigh selectivity for Boc vs. other acid-sensitive groups. acs.org
Oxalyl Chloride(COCl)₂ in MethanolRoom temperature, 1-4 hours. rsc.orgFast, mild, and effective for a broad range of substrates. nih.gov
Solid-Phase CatalysisSilica GelRefluxing toluene. researchgate.netSimple, convenient, and avoids harsh reagents.
Reductive CleavageMg catalyst-Reduces carbamate to N-methyl amine. organic-chemistry.org
EnzymaticEsterases, LipasesAqueous buffer, mild temperature. nih.govExtremely mild and highly selective; primarily developed for esters but shows potential. nih.gov

Reactivity of the Free 3-Amino Group on the Pyridine (B92270) Ring

In this compound, the 3-amino group is unprotected and serves as a primary site for nucleophilic reactions. Its reactivity is characteristic of an aromatic amine, though it is influenced by the electronic properties of the pyridine ring and the adjacent N-Boc protected amino group.

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile. This allows for a variety of derivatization reactions, including alkylation and acylation. However, the basicity of the aminopyridine system can sometimes impede reactivity; for instance, attempts at reductive amination on similar 3-amino-4-halopyridines have shown poor conversion because the basic amine can buffer the reaction medium, slowing the necessary imine formation. nih.gov This suggests that direct alkylation or acylation under appropriate conditions are more reliable methods for functionalization at this position.

The formation of an amide bond at the 3-amino position is a key transformation, widely used in the synthesis of biologically active molecules, including kinase inhibitors. beilstein-journals.org This reaction typically involves coupling the 3-amino group with a carboxylic acid. researchgate.net Due to the low reactivity of a free carboxylic acid, direct condensation requires very high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". researchgate.net

Common methods for activating carboxylic acids for amide coupling include:

Conversion to a more reactive species like an acid chloride or acid anhydride (B1165640).

Use of carbodiimide-based coupling reagents (e.g., DCC, EDC).

Formation of active esters using reagents like HATU or HOBt. beilstein-journals.org

Once the carboxylic acid is activated, the nucleophilic 3-amino group attacks the activated carbonyl carbon, leading to the formation of a stable amide bond. nih.gov This strategy has been successfully employed in the synthesis of complex libraries of 4-amino-3-carboxamide disubstituted pyridine-2(1H)-ones. beilstein-journals.org

Electrophilic and Nucleophilic Reactivity at the Pyridine Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack. researchgate.net The reactivity of the pyridine core in this compound is modulated by the interplay between the deactivating ring nitrogen and the two activating amino substituents at the C3 and C4 positions.

Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophiles, a characteristic that is exacerbated in acidic media where the ring nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion. researchgate.net However, the 3-amino and 4-carbamate groups are both electron-donating and act as activating groups, directing electrophiles to the ortho and para positions. In this molecule, the C2, C5, and C6 positions are available for substitution. The powerful directing effect of the amino groups can enable substitution under specific conditions. For example, the N-Boc-amino group in N-Boc-3-aminopyridine has been used as a directing group for lithiation at the C4 position, demonstrating the ability of these substituents to control the regioselectivity of reactions on the pyridine core. nih.gov

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it a target for nucleophiles, particularly at the C2 and C6 positions (ortho and para to the ring nitrogen). The presence of the electron-donating amino groups at C3 and C4 would generally decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyridine. However, if a good leaving group were present at the C2 or C6 position, nucleophilic aromatic substitution (SNAr) would be a feasible pathway for further functionalization.

Stability and Degradation Pathways of the Carbamate Moiety

The carbamate moiety in this compound, specifically the tert-butyloxycarbonyl (Boc) group, is a widely utilized protecting group in organic synthesis. Its stability is well-characterized, being generally robust under basic and nucleophilic conditions, but susceptible to cleavage under acidic and thermal conditions. nih.govorganic-chemistry.org Understanding these degradation pathways is critical for its strategic removal during multi-step synthetic processes.

The primary degradation pathways for the Boc-carbamate group are acid-catalyzed hydrolysis and thermolysis. Each proceeds via a distinct mechanism, offering different conditions for the selective deprotection of the aminopyridine core.

Acid-Catalyzed Degradation

The most prevalent method for the cleavage of the Boc protecting group is through acid-catalyzed hydrolysis. fishersci.co.ukacs.org This pathway is efficient and typically proceeds under mild conditions at room temperature. fishersci.co.uk Strong acids are commonly employed to facilitate this transformation. acs.orgmdpi.com

Mechanism: The degradation mechanism in acidic media involves a multi-step process:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the carbamate group by a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the cleavage of the tert-butyl C-O bond. This results in the formation of a stable tert-butyl carbocation and a carbamic acid intermediate. masterorganicchemistry.comnih.gov

Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide. masterorganicchemistry.comacsgcipr.org

Final Product: This decarboxylation step yields the free amine, in this case, 3,4-diaminopyridine, along with isobutylene (from the tert-butyl cation) and carbon dioxide as byproducts. nih.govacsgcipr.orgacsgcipr.org

Table 1: Common Reagents and Conditions for Acid-Catalyzed Boc Deprotection

Reagent Typical Conditions Reference
Trifluoroacetic Acid (TFA) Neat or in DCM (e.g., 25% TFA/DCM), Room Temperature, 2-12h fishersci.co.uk
Hydrochloric Acid (HCl) 4M aqueous solution or in an organic solvent, Room Temperature, 2h fishersci.co.uk
p-Toluenesulfonic Acid (pTSA) Used in a deep eutectic solvent (DES) as a greener alternative mdpi.com

A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the generated tert-butyl cation. acsgcipr.org Electron-rich aromatic rings are particularly susceptible to this side reaction. acsgcipr.org

Thermal Degradation

An alternative pathway for the degradation of the Boc-carbamate is through thermolysis. This method avoids the use of acids and can be advantageous for substrates containing other acid-sensitive functional groups. acs.orgacsgcipr.org

Mechanism: The thermal cleavage of the Boc group is believed to proceed through a concerted fragmentation mechanism. Upon heating, the carbamate undergoes elimination to form the free amine, carbon dioxide, and isobutylene directly. acsgcipr.org This process is a catalyst-free method for deprotection. researchgate.net

Table 2: Conditions for Thermal Boc Deprotection

Solvent Temperature (°C) Time Findings Reference
Methanol (MeOH) 240 30 min Efficient deprotection of N-Boc aniline (88%) acs.org
2,2,2-Trifluoroethanol (TFE) 240 30 min Most efficient for N-Boc aniline (93%) acs.org
Toluene 240 30 min Lower efficiency (54%) acs.org

Research has shown that thermal deprotection can be highly selective. For instance, by carefully controlling the temperature, it is possible to selectively cleave an aryl N-Boc group in the presence of an alkyl N-Boc group, a transformation that is challenging using traditional acid-catalyzed methods. acs.orgresearchgate.net This approach is often implemented using continuous flow reactors, which allow for precise temperature control and short residence times at high temperatures. acs.org

Other Degradation Pathways

While less common for synthetic applications, other degradation pathways for carbamates exist. Under specific conditions, base-catalyzed hydrolysis can occur, typically proceeding through an E1cB (Elimination Unimolecular Conjugate Base) mechanism for secondary carbamates or a BAc2 (Bimolecular Acyl-Oxygen Cleavage) mechanism for tertiary carbamates. researchgate.netresearchgate.net However, the Boc group is generally considered stable to most basic conditions. nih.gov In biological systems, enzymatic degradation by carboxyl ester hydrolases is a known pathway for the breakdown of carbamate-containing compounds, such as pesticides. nih.govfrontiersin.org This involves the hydrolytic cleavage of the carbamate linkage. frontiersin.orgresearchgate.net

Strategic Applications of Tert Butyl 3 Aminopyridin 4 Yl Carbamate in Complex Molecular Synthesis

Role as a Versatile Synthetic Intermediate for Advanced Nitrogen-Containing Heterocycles

The strategic placement of two distinct amino functionalities on the pyridine (B92270) core of tert-butyl (3-aminopyridin-4-yl)carbamate makes it an exceptionally useful precursor for the synthesis of a variety of advanced nitrogen-containing heterocycles. The Boc-protecting group allows for selective reactions at the unprotected amino group, while its subsequent removal under acidic conditions unveils a second nucleophilic site for further chemical transformations. This differential reactivity is instrumental in the regioselective construction of fused heterocyclic systems, such as pyridopyrimidines and pyrrolopyridines, which are prevalent scaffolds in numerous biologically active molecules. chemrxiv.org

The synthesis of such fused systems often involves the initial reaction of the free amino group with a suitable electrophile, followed by deprotection of the Boc group and subsequent intramolecular cyclization. For instance, the reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines, a class of compounds with a broad spectrum of pharmacological activities. sciencescholar.us Furthermore, catalytic methods, including photocatalysis, have been employed to facilitate the construction of complex heterocyclic frameworks from aminopyridine precursors, highlighting the adaptability of this scaffold in modern synthetic strategies. google.com

The pyridine and dihydropyridine (B1217469) scaffolds, readily accessible from intermediates like this compound, are considered privileged structures in drug design due to their wide-ranging therapeutic applications. researchgate.netdovepress.comnih.gov The ability to introduce diverse substituents onto the pyridine ring, guided by the directing effects of the amino groups, further enhances the utility of this intermediate in generating libraries of novel heterocyclic compounds for drug discovery screening.

Contributions to Pharmaceutical Drug Discovery and Development

The application of this compound extends significantly into the realm of pharmaceutical research and development, where it serves as a key building block for a multitude of therapeutic agents.

The aminopyridine scaffold is a common feature in many bioactive compounds, and this compound provides a convenient entry point for their synthesis. In the process of lead optimization, medicinal chemists often explore the structure-activity relationships (SAR) of a compound series to enhance potency, selectivity, and pharmacokinetic properties. The modular nature of syntheses involving this intermediate allows for the systematic modification of the pyridine core and the introduction of various functional groups, facilitating the exploration of SAR.

For example, in the development of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide (B126) scaffold was subjected to extensive lead optimization. nih.gov While not the exact starting material, the principles of modifying the aminopyridine core are directly applicable. The ability to selectively functionalize the different positions of the pyridine ring is crucial for fine-tuning the interaction of the final compound with its biological target. This strategic approach has been instrumental in the identification of potent and selective inhibitors for various kinases. nih.gov

Kinase inhibitors represent a major class of targeted cancer therapies, and the aminopyridine scaffold is a well-established hinge-binding motif for many of these drugs. The pyrimidine-based kinase inhibitors, for instance, often utilize an aminopyridine precursor in their synthesis to achieve the necessary interactions with the kinase hinge region. chemrxiv.org The development of selective inhibitors for understudied kinases has also benefited from the diversification of the pyrimidine (B1678525) scaffold, a process where intermediates like this compound can play a crucial role. chemrxiv.org

While direct evidence for the use of this compound in the synthesis of proteasome inhibitors is less documented, the aminopyridine moiety is present in some proteasome inhibitor scaffolds. The development of novel, non-competitive proteasome inhibitors is an active area of research, and the versatility of the aminopyridine scaffold makes it a plausible candidate for inclusion in new inhibitor designs. nih.govharvard.eduresearchgate.net The synthesis of imidazoline-based proteasome inhibitors, for example, showcases the diversity of heterocyclic structures that can be employed for this therapeutic target. nih.gov

Therapeutic TargetCompound ClassRole of Aminopyridine Scaffold
TYK2 KinaseBenzamide DerivativesCore scaffold for inhibitor design and optimization. nih.gov
Understudied KinasesPyrimidine DerivativesHinge-binding motif for achieving selectivity. chemrxiv.org
ProteasomeImidazoline ScaffoldsPotential core structure for novel inhibitors. nih.gov

The aminopyridine scaffold is a key component in drugs targeting the central nervous system (CNS). nih.gov For instance, derivatives of 4-aminopyridine have been developed as potential treatments for neurological injuries. nih.gov The carbamate (B1207046) derivatives of 4-aminopyridine have shown efficacy in restoring conduction in injured spinal cord tissue. nih.gov The development of quinuclidine-based carbamates as potential CNS active compounds further highlights the importance of this structural motif in neurological drug discovery. nih.gov

In the realm of oncology, the pyridine ring is a common feature in a multitude of anticancer agents. dovepress.comnih.gov The synthesis of pyridine-annulated purines as apoptotic anticancer agents demonstrates a strategy where an aminopyridine building block can be utilized to construct complex, multi-ring systems with significant cytotoxic activity. rsc.org The design of novel aminopyrimidine-2,4-diones as dual-target inhibitors of BRD4 and PLK1 further underscores the importance of this scaffold in the development of next-generation cancer therapies. nih.gov

Prodrug strategies are often employed to improve the pharmaceutical properties of a drug, such as its oral absorption and bioavailability. nih.govnih.gov The use of a tert-butyl carbamate (Boc) group is a common tactic in prodrug design to mask a polar amino group, thereby increasing the lipophilicity of the molecule and facilitating its passage across biological membranes. google.combiointerfaceresearch.com Upon absorption, the Boc group can be cleaved by enzymes in the body to release the active parent drug. nih.gov

Amino acid monoester prodrugs are another strategy to enhance drug absorption by targeting peptide transporters in the intestine. mdpi.com The synthesis of these prodrugs often involves the protection of other reactive functional groups, such as amines, with a Boc group to ensure selective esterification. mdpi.com While specific examples directly utilizing this compound in prodrug formulations are not extensively reported, the principles of using Boc-protected amines are well-established and directly applicable. google.combiointerfaceresearch.com

Prodrug StrategyPurposeRole of Boc-Protected Amines
Increased LipophilicityEnhance passive diffusion across membranesMasking of polar amino groups. google.combiointerfaceresearch.com
Amino Acid ConjugationTarget peptide transporters for active uptakeProtection of non-target amino groups during synthesis. mdpi.com

The development of multi-target drugs, which can modulate multiple biological targets simultaneously, is a growing paradigm in drug discovery for complex diseases like cancer and neurodegenerative disorders. researchgate.netnih.govresearchgate.net This approach can offer advantages in terms of efficacy and reduced potential for drug resistance. nih.govresearchgate.net Privileged scaffolds, such as the pyridine ring, are often employed as the core structure for the design of multi-target agents due to their ability to interact with a variety of biological targets. researchgate.netnih.gov

The aminopyridine scaffold, in particular, has been utilized in the design of dual-target inhibitors. nih.gov For example, novel aminopyrimidine derivatives have been developed as dual inhibitors of BRD4 and PLK1. nih.gov The strategic functionalization of the aminopyridine core allows for the incorporation of different pharmacophores that can interact with the binding sites of multiple targets. The versatility of this compound as a synthetic intermediate makes it an attractive starting point for the construction of such multi-target ligands.

Applications in Agrochemical and Material Science Research

There is no specific data in the reviewed literature detailing the application of this compound in agrochemical or material science research. While related structures, such as other substituted aminopyridine carbamates, are explored as building blocks in the synthesis of new materials and potential agrochemicals, specific research findings and data tables for the title compound are not available. For instance, other carbamate derivatives have been investigated for creating organic photovoltaic materials, but this research does not extend to this compound itself.

Synthesis of Advanced Radiotracers and Diagnostic Imaging Agents

Similarly, a direct link between this compound and the synthesis of advanced radiotracers or diagnostic imaging agents is not explicitly documented in the available scientific papers. The synthesis of Positron Emission Tomography (PET) tracers often involves complex organic molecules, and while aminopyridine cores are relevant to some radiolabeled compounds, the use of this compound as a precursor is not specifically described. Research on novel PET tracers, such as those for imaging potassium channels in the central nervous system, involves related aminopyridine structures, but does not name this specific carbamate as an intermediate. nih.gov Therefore, detailed research findings and data tables for its role in radiotracer synthesis cannot be provided.

Advanced Spectroscopic and Computational Analysis of Tert Butyl 3 Aminopyridin 4 Yl Carbamate and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared Spectroscopy)

The definitive structure of a synthesized chemical compound is established through a combination of spectroscopic methods. Each technique provides unique information about the molecular structure, which, when combined, confirms the identity and purity of the compound. For tert-Butyl (3-aminopyridin-4-yl)carbamate, these analyses are fundamental.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique identifies the chemical environment of hydrogen atoms within the molecule. For this compound, one would expect distinct signals for the protons on the pyridine (B92270) ring, the amine (-NH2) and carbamate (B1207046) (-NH) groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The position (chemical shift), splitting pattern, and integration of these signals would confirm the substitution pattern on the pyridine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This method maps the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the pyridine ring, the tert-butyl group, and the carbonyl of the carbamate, would produce a distinct signal, confirming the core structure.

Mass Spectrometry (MS): This analysis determines the mass-to-charge ratio of the molecule and its fragments. Electrospray ionization (ESI) or similar soft ionization techniques would be expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺), confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key absorptions for this compound would include N-H stretching vibrations for the amine and carbamate groups, C=O stretching for the carbamate carbonyl, and C-N and C=C stretching vibrations characteristic of the substituted pyridine ring.

While specific, verified experimental spectral data for this compound is not available in the cited public search results, the following table outlines the expected characteristic signals based on the known structure and data from analogous compounds.

Interactive Data Table: Expected Spectroscopic Data

Technique Feature Expected Chemical Shift / Wavenumber Notes
¹H NMR tert-Butyl (9H) ~1.5 ppm (singlet) Characteristic signal for the Boc protecting group.
Pyridine Ring (3H) ~6.8-8.0 ppm (multiplets) Chemical shifts are influenced by the amino and carbamate substituents.
Amine (-NH₂) Broad singlet Chemical shift is variable and depends on solvent and concentration.
Carbamate (-NH) Broad singlet Chemical shift is variable.
¹³C NMR tert-Butyl (CH₃) ~28 ppm
tert-Butyl (quaternary C) ~80 ppm
Pyridine Ring ~110-150 ppm Five distinct signals expected for the substituted ring.
Carbonyl (C=O) ~153 ppm Typical range for a carbamate carbonyl carbon.
IR N-H Stretch 3200-3500 cm⁻¹ Signals from both -NH₂ and -NH- groups.
C-H Stretch 2850-3000 cm⁻¹ Aliphatic C-H bonds of the tert-butyl group.
C=O Stretch ~1700 cm⁻¹ Strong absorption characteristic of the carbamate carbonyl.

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound at the atomic level. researchgate.net These calculations can predict the most stable three-dimensional shape (conformation) by optimizing the molecular geometry to find the lowest energy state.

Studies on related aminopyridines demonstrate that DFT methods can accurately determine parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netscirp.org For this compound, such calculations would reveal the rotational orientation of the tert-butoxycarbonyl group relative to the pyridine ring and the planarity of the ring system.

Furthermore, these calculations elucidate the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.org Calculations can also map the electrostatic potential to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are indispensable computational techniques in drug discovery for predicting how a ligand, such as an aminopyridine derivative, might bind to the active site of a biological target like an enzyme or receptor. mdpi.com While specific docking studies on this compound were not identified, extensive research on analogous aminopyridine derivatives highlights the utility of this approach. tandfonline.comnih.govmdpi.com

Aminopyridine scaffolds have been investigated as inhibitors for various targets, including c-Met kinase, Janus kinase 2 (JAK2), and cholinesterases. mdpi.comnih.govnih.gov In a typical docking study, a 3D model of the target protein is used as a receptor. The ligand is then computationally placed into the binding site in numerous possible orientations and conformations. A scoring function estimates the binding affinity for each pose, predicting the most favorable binding mode.

These studies can identify key molecular interactions, such as:

Hydrogen Bonds: The amino and carbamate groups, as well as the pyridine nitrogen, can act as hydrogen bond donors or acceptors, forming critical interactions with amino acid residues in the receptor's active site. tandfonline.com

Hydrophobic Interactions: The tert-butyl group and the aromatic pyridine ring can engage in favorable hydrophobic interactions with nonpolar residues. rsc.org

π-π Stacking: The pyridine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

By understanding these interactions, researchers can rationally design more potent and selective derivatives. tandfonline.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into how chemical reactions occur by mapping the entire reaction pathway from reactants to products. This involves calculating the energy of the system as the reaction progresses and identifying key stationary points: reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For reactions involving aminopyridines, such as their synthesis or subsequent functionalization, computational methods can be used to propose and validate reaction mechanisms. nih.gov For example, in a multicomponent reaction to form a 2-aminopyridine (B139424) ring, DFT calculations could be used to model the proposed intermediates and calculate the activation energies for each step, such as the initial Knoevenagel reaction, subsequent cyclization, and final aromatization. nih.govresearchgate.net This allows chemists to understand which step is rate-limiting and how modifications to the reactants or catalysts might influence the reaction outcome.

By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface (characterized by a single imaginary frequency). This level of detailed mechanistic understanding is crucial for optimizing existing synthetic routes and designing new, more efficient chemical transformations.

Process Chemistry and Scalability Considerations for Tert Butyl 3 Aminopyridin 4 Yl Carbamate Production

Optimization of Reaction Parameters for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction parameters to ensure safety, cost-effectiveness, and consistency. The selective mono-Boc protection of 3,4-diaminopyridine (B372788) presents a challenge due to the presence of two nucleophilic amino groups. Key parameters that require careful control include:

Reagent Stoichiometry and Addition: The molar ratio of 3,4-diaminopyridine to the Boc-protecting agent, typically di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), is critical to maximize the yield of the desired mono-protected product and minimize the formation of the di-protected byproduct. In an industrial setting, a slight excess of the diamine may be used to ensure complete consumption of the more expensive (Boc)₂O. The mode and rate of addition of (Boc)₂O are also crucial; slow, controlled addition can significantly improve selectivity towards mono-protection.

Solvent Selection: The choice of solvent influences reaction kinetics, selectivity, and ease of product isolation. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), methanol, and 1,4-dioxane (B91453) are commonly employed. For industrial applications, factors like solvent cost, toxicity, environmental impact, and ease of recovery and recycling are paramount. Aqueous systems or biphasic mixtures are often explored to simplify workup procedures.

Temperature and Pressure: The reaction is typically carried out at ambient or slightly reduced temperatures (0-25 °C) to control the exothermic nature of the reaction and enhance selectivity. Operating at atmospheric pressure is preferred for large-scale operations to avoid the need for specialized high-pressure reactors, thus reducing capital and operational costs.

Catalyst and Base: While the reaction can proceed without a catalyst, bases like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. However, their use adds to the cost and complexity of purification. Catalyst-free approaches are often preferred in industrial settings to simplify the process and reduce waste streams.

Reaction Time and Monitoring: Reaction progress is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation.

Table 6.1: Optimization of Reaction Parameters for Selective Mono-Boc Protection of 3,4-Diaminopyridine

ParameterLaboratory ScaleIndustrial Scale ConsiderationsOptimized Range (Industrial)
(Boc)₂O (equivalents) 1.0 - 1.2Cost of reagent, minimization of di-Boc byproduct0.9 - 1.05
Solvent THF, DCM, MethanolCost, safety, environmental impact, recoveryToluene, Ethyl Acetate (B1210297), Water
Temperature 0 - 25 °CHeat transfer, energy consumption, safety5 - 20 °C
Base TEA, DMAPCost, purification, waste generationMinimized or eliminated
Reaction Time 2 - 24 hoursThroughput, reactor occupancy4 - 12 hours

Implementation of Green Chemistry Principles in Synthetic Design

Adherence to green chemistry principles is increasingly important in industrial chemical synthesis to minimize environmental impact and enhance process safety and sustainability.

Solvent-Free Conditions: The development of solvent-free or neat reaction conditions is a primary goal of green chemistry. For the synthesis of tert-butyl (3-aminopyridin-4-yl)carbamate, exploring solid-state reactions or reactions in molten starting materials could eliminate the need for organic solvents, thereby reducing waste and environmental impact. Some N-Boc protections can be carried out without a solvent, which is an economically and environmentally benign approach. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). Lipases and proteases have been investigated for carbamate (B1207046) synthesis. A chemoenzymatic strategy could be developed where an enzyme selectively catalyzes the acylation of one amino group in 3,4-diaminopyridine. researchgate.net This would significantly improve the selectivity and reduce the need for protecting group strategies and extensive purification.

Photocatalysis: Photocatalytic methods, utilizing visible light as an energy source, can offer green and efficient synthetic routes. While direct photocatalytic synthesis of the target molecule is not widely reported, a patented process for a structurally related compound, 4-(6-aminopyridin-3-yl) piperazine-1-tert-butyl carboxylate, employs an acridine (B1665455) salt as a photocatalyst. google.com This one-step synthesis is noted for being safe, environmentally friendly, and low-cost, suggesting the potential for similar strategies to be developed for this compound. google.com

Strategies for Yield Enhancement and Purity Control in Large-Scale Production

Maximizing yield and ensuring high purity are critical for the economic viability of an industrial process.

Process Control and Automation: Implementing automated process control systems can ensure consistent reaction conditions, leading to reproducible yields and purity profiles. Real-time monitoring of key parameters allows for immediate adjustments, preventing batch failures.

Crystallization and Purification: The purification of the final product is a crucial step. Crystallization is often the preferred method for large-scale purification as it is cost-effective and can provide a high-purity product. The choice of crystallization solvent is critical and should be based on solubility data, cost, safety, and environmental considerations. Recrystallization from solvents like hexane (B92381) or ethyl acetate can be employed to achieve the desired purity. orgsyn.org

Impurity Profiling and Control: A thorough understanding of the potential impurities, including the di-Boc protected diamine and any unreacted starting materials, is essential. Analytical methods like HPLC and Gas Chromatography (GC) are used to quantify these impurities. Process parameters are then adjusted to minimize their formation.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. Continuous flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purities. This approach is particularly beneficial for managing exothermic reactions and can be more easily scaled up.

Waste Minimization and Environmental Impact Assessment of Production Processes

A comprehensive environmental impact assessment is crucial for any industrial chemical process.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. primescholars.comjocpr.com The synthesis of this compound via Boc protection has a relatively good atom economy, with the main byproduct being tert-butanol (B103910) and carbon dioxide.

E-Factor and Process Mass Intensity (PMI): The E-Factor (environmental factor), which is the mass ratio of waste to product, and the PMI, the mass ratio of all inputs to the product, are important metrics for evaluating the environmental footprint of a process. The goal is to minimize both by reducing solvent usage, eliminating the need for catalysts and bases, and recycling waste streams where possible.

Solvent and Waste Recycling: Implementing solvent recovery and recycling systems can significantly reduce the environmental impact and operational costs. Aqueous waste streams should be treated to remove any organic compounds before discharge.

Lifecycle Assessment: A full lifecycle assessment of the production process, from raw material sourcing to final product disposal, can provide a holistic view of its environmental impact and identify areas for improvement. This includes considering the energy consumption and carbon footprint of the entire process.

Emerging Research Directions and Future Prospects for N Boc Protected Aminopyridyl Carbamates

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of N-Boc-protected aminopyridyl carbamates, including tert-butyl (3-aminopyridin-4-yl)carbamate, is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods for installing the tert-butyloxycarbonyl (Boc) protecting group often involve harsh reagents and solvents. unibo.it Current research focuses on minimizing the environmental impact of these processes.

One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, solid acid catalysts offer a recyclable and environmentally friendly alternative to homogeneous catalysts for N-Boc protection. Furthermore, chemoenzymatic strategies are being explored to enhance the sustainability of synthesizing chiral carbamate (B1207046) intermediates. researchgate.net These methods utilize enzymes to perform specific transformations with high selectivity and under mild conditions, reducing the need for toxic reagents and minimizing waste. The principles of green chemistry are increasingly being applied to carbamate synthesis, with a focus on atom economy, the use of safer solvents, and energy efficiency. unibo.it

Recent advancements also include the development of novel synthetic routes that bypass the need for hazardous materials. For example, methods for synthesizing carbamates from amines and carbon dioxide under atmospheric pressure and without an external base are being investigated, offering a safer and more sustainable alternative to traditional phosgene-based methods. rsc.org Photocatalytic methods are also emerging as a powerful tool for the synthesis of related heterocyclic compounds, which could potentially be adapted for the synthesis of this compound. google.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Methodologies for N-Boc-Protected Amines
FeatureTraditional MethodologiesEmerging Sustainable Methodologies
CatalystsHomogeneous catalysts (e.g., strong bases or acids)Heterogeneous catalysts (e.g., solid acids, resins), Biocatalysts (enzymes)
ReagentsOften involve hazardous materials (e.g., phosgene (B1210022) derivatives)Greener reagents (e.g., CO2), photocatalysts
SolventsOften rely on volatile organic compounds (VOCs)Benign solvents (e.g., water, ethanol), solvent-free conditions
EfficiencyCan have lower atom economy and generate more wasteHigher atom economy, reduced waste, catalyst recyclability

Exploration of New Biological and Pharmacological Applications

While this compound is primarily recognized as a synthetic intermediate, the broader class of carbamate derivatives exhibits a wide range of biological activities. nih.gov The carbamate functional group is a key structural motif in many approved drugs, highlighting its importance in medicinal chemistry. nih.gov Research into the biological and pharmacological applications of N-Boc-protected aminopyridyl carbamates and their derivatives is an active and promising field.

Studies on related aminopyridine structures suggest potential therapeutic applications. For instance, derivatives of 4-aminopyridine (B3432731) have been investigated for their ability to improve function in demyelinating conditions. The exploration of new derivatives of this compound could lead to the discovery of novel therapeutic agents for a variety of diseases. The N-Boc protecting group can be strategically removed to unveil a primary amine, which can then be further functionalized to create a library of compounds for biological screening.

The versatility of the aminopyridine scaffold allows for the synthesis of a diverse range of molecules with potential applications in areas such as neuroscience, oncology, and infectious diseases. Researchers are actively exploring how modifications to the aminopyridine core and the carbamate functionality can influence biological activity, receptor binding affinity, and pharmacokinetic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a significant advancement in the production of N-Boc-protected aminopyridyl carbamates. nih.govrsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the ability to scale up production seamlessly. rsc.org

In the context of synthesizing intermediates like this compound, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality. The use of packed-bed reactors with immobilized catalysts is particularly well-suited for sustainable synthesis, as it facilitates catalyst recovery and reuse.

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of compound libraries based on the aminopyridyl carbamate scaffold. nih.gov This high-throughput approach is invaluable for drug discovery efforts, allowing for the efficient exploration of structure-activity relationships. By automating the synthesis and purification processes, researchers can significantly accelerate the identification of lead compounds with desired biological activities. The development of robust and reliable flow and automated synthesis protocols for N-Boc-protected aminopyridyl carbamates is a key area of ongoing research.

Table 2: Advantages of Flow Chemistry and Automated Synthesis for N-Boc-Protected Aminopyridyl Carbamates
TechnologyKey AdvantagesImpact on Research and Development
Flow ChemistryEnhanced safety, precise reaction control, improved scalability, efficient mixing, and heat transfer.Enables safer and more efficient production of intermediates, facilitates the use of hazardous reagents in a controlled manner.
Automated SynthesisHigh-throughput screening, rapid library generation, increased reproducibility, reduced manual labor. nih.govAccelerates the drug discovery process by enabling the rapid synthesis and evaluation of a large number of derivatives. nih.gov

Design and Application of Advanced Catalyst Systems for Enhanced Selectivity and Efficiency

The development of advanced catalyst systems is crucial for improving the selectivity and efficiency of reactions involving N-Boc-protected aminopyridyl carbamates. A key challenge in the synthesis of this compound from 3,4-diaminopyridine (B372788) is achieving selective N-Boc protection at the desired amino group.

Researchers are designing novel catalysts that can differentiate between the two amino groups on the pyridine (B92270) ring, leading to higher yields of the target isomer and reducing the need for complex purification steps. This includes the exploration of organocatalysts, metal-organic frameworks (MOFs), and nanoparticle-based catalysts that offer unique steric and electronic properties to control selectivity.

Furthermore, advanced catalysts are being developed for the efficient deprotection of the Boc group under mild conditions. rsc.orgsemanticscholar.orgresearchgate.net This is particularly important in multi-step syntheses where sensitive functional groups must be preserved. Catalytic deprotection methods using iron(III) salts, for example, offer a more sustainable alternative to traditional acidic deprotection protocols. rsc.orgsemanticscholar.org The development of palladium-catalyzed amidation reactions has also provided efficient routes to N-Boc-protected anilines, a related class of compounds. acs.org The ongoing innovation in catalyst design will continue to drive improvements in the synthesis and utility of this compound and other N-Boc-protected aminopyridyl carbamates.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (3-aminopyridin-4-yl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via sequential protection, coupling, and deprotection steps. A common approach involves Boc-protection of 3-amino-4-pyridinol under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions . Optimization includes pH control during workup (e.g., adjusting to pH 5 with HCl to precipitate intermediates) and purification via column chromatography. Catalytic systems like Pd(PPh₃)₂Cl₂/CuI in THF can enhance coupling efficiency in subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (3-aminopyridin-4-yl)carbamate?

  • ¹H/¹³C NMR : Key signals include the Boc group’s tert-butyl singlet (~1.3–1.4 ppm) and the pyridin-4-yl aromatic protons (δ 7.5–8.5 ppm). The 3-amino group may show broad resonances unless derivatized .
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 224 [M+H]⁺) confirm molecular weight, while fragmentation patterns validate structural motifs .
  • X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves ambiguities in stereochemistry, particularly for chiral intermediates .

Advanced Research Questions

Q. How to resolve low yields during coupling reactions involving this compound?

Low yields in Sonogashira or Buchwald-Hartwig couplings may arise from:

  • Catalyst Deactivation : Use fresh Pd(PPh₃)₂Cl₂/CuI and degassed solvents to prevent oxidation.
  • Steric Hindrance : Replace Boc with smaller protecting groups (e.g., Fmoc) temporarily.
  • Temperature Control : Stepwise warming (e.g., -78°C → RT over 12 hours) improves regioselectivity .

Q. What strategies stabilize the 3-amino group during derivatization?

  • In Situ Protection : Introduce acetyl or trifluoroacetyl groups before acidic/oxidative steps.
  • Low-Temperature Workup : Maintain reactions below 0°C to suppress diazotization or oxidation .
  • Chelation Control : Use Zn²⁺ or Mg²⁺ to coordinate the amino group, reducing unwanted nucleophilic attacks .

Q. How to analyze conflicting crystallographic data when determining the compound’s structure?

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning, common in pyridine derivatives .
  • ORTEP-3 Visualization : Compare thermal ellipsoids to identify disordered regions (e.g., tert-butyl groups) .
  • Complementary Techniques : Validate with 2D NMR (COSY, HSQC) to resolve ambiguities in NOE assignments .

Q. In what drug discovery contexts is this compound used as a building block?

It serves as a key intermediate in kinase inhibitor synthesis, particularly for:

  • EGFR Inhibitors : The 3-aminopyridin-4-yl moiety chelates Mg²⁺ in ATP-binding pockets.
  • PROTACs : Boc-protected amines enable modular conjugation to E3 ligase ligands .

Methodological Design & Troubleshooting

Q. How to design structure-activity relationship (SAR) studies using analogs of this compound?

  • Core Modifications : Synthesize analogs with halogens (Cl, F) at the pyridine 5-position to assess steric/electronic effects .
  • Boc Replacement : Test carbamate alternatives (e.g., Cbz, Alloc) to evaluate metabolic stability .
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to correlate substituent effects with target binding .

Q. What are common side reactions in its synthesis, and how to mitigate them?

  • Boc Deprotection : Premature cleavage under basic conditions. Mitigate by avoiding strong bases (e.g., NaOH) during workup .
  • Aminopyridine Oxidation : Add antioxidants (e.g., BHT) to reaction mixtures.
  • Pd Catalyst Residues : Purify via silica gel chromatography or trituration with ethyl acetate .

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